molecular formula C8H9NO2 B043241 Methyl 4-methylnicotinate CAS No. 33402-75-4

Methyl 4-methylnicotinate

Cat. No. B043241
CAS RN: 33402-75-4
M. Wt: 151.16 g/mol
InChI Key: XEXPJABJVHEOCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of Methyl 4-methylnicotinate and related compounds involves several chemical reactions, including the reaction of isonicotinic acid with different alkyl halides or acyl chlorides in the presence of a base to produce various derivatives. For example, S. Viveka et al. (2013) described the synthesis of a related compound, 2-(4-Methylphenyl)-2-oxoethyl isonicotinate, highlighting the methodology and conditions under which these compounds can be efficiently synthesized (S. Viveka et al., 2013).

Molecular Structure Analysis

The molecular structure of Methyl 4-methylnicotinate and its derivatives has been characterized using various spectroscopic and crystallographic techniques. For instance, Yang Zhang and Xiaoqiu Zhao (2010) reported on the crystal structure of Methyl 4-isonicotinamidobenzoate monohydrate, providing detailed insights into the planarity and intermolecular interactions within the crystal lattice (Yang Zhang & Xiaoqiu Zhao, 2010).

Chemical Reactions and Properties

Research has explored the chemical reactivity of Methyl 4-methylnicotinate, including its participation in various chemical transformations and interactions with other compounds. The study of its reactivity with proton donors and the analysis of hydrogen-bonded complexes provides insights into its chemical properties and potential applications in synthetic chemistry (O. Kasende et al., 1985).

Scientific Research Applications

  • Cofactor in Glycolytic Sequence for Neoplastic Cells : Methyl 4-methylnicotinate, specifically 4-methylnicotinamide adenine dinucleotide, acts as a cofactor in the glycolytic sequence in neoplastic cells. It serves as a competitive inhibitor to nicotinamide adenine dinucleotide in specific biochemical conversions, indicating its potential in cancer research and therapy (Jarman & Searle, 1972).

  • Bioavailability Measurement in Skin : The methylnicotinate test is used to measure the bioavailability of iontophoretically delivered drugs, such as diclofenac, in the skin. This aids in understanding the contributions of passive diffusion and electrically assisted delivery in physiotherapy applications (Lambrecht et al., 2006).

  • Pest Management in Agriculture : Methyl isonicotinate shows promise in thrips management strategies, which include mass trapping and as a behavioral synergist with insecticides in various crops. Its effectiveness in capturing multiple thrips species makes it valuable for both indoor and outdoor agricultural applications (Teulon et al., 2011; Teulon et al., 2017).

  • Synthesis and Purity Improvement : Research has been conducted to optimize the synthesis of derivatives like 1-(4-Methylphenyl) ethylnicotinate, achieving high yield and purity, which is crucial for its domestic production and practical applications (Liu Chunxin, 2009).

  • Dermatological Applications : Applied topically, methyl nicotinate causes temporary inflammation in human skin. This reaction can be used as a controlled challenge in human skin models for various dermatological studies (Monteiro Rodrigues et al., 2021).

  • Chemical and Biological Stability : Methylnicotinate exhibits excellent stability in aqueous solutions, which facilitates its use in clinical applications, maintaining its efficacy for extended periods (Ross & Katzman, 2008).

  • Methylotrophy in Biotechnology : The study of organisms like Methylobacterium extorquens, which utilizes methyl compounds, highlights the biotechnological applications of these organisms in producing value-added products from renewable resources like methanol (Ochsner et al., 2014).

  • Diagnostic Applications in Schizophrenia : Methylnicotinate-induced skin flush can differentiate schizophrenia from other mental illnesses. Its reduced vasodilatory response in schizophrenia patients suggests potential diagnostic applications (Ross et al., 2004; Maclean et al., 2003).

  • Metabolism Studies in Humans : Studies correlate niacin equivalent intake with urinary excretion of its metabolites, including 4-methylnicotinamide, indicating a role in niacin metabolism in humans (Shibata & Matsuo, 1989).

  • Pharmacodynamic Studies in Skin : The use of tristimulus colour analyzers to measure drug-induced erythema on the skin, particularly from methylnicotinate, offers a noninvasive method to rank cutaneous responses to various concentrations of drugs (Chan & Li Wan Po, 1993).

Safety And Hazards

Methyl 4-methylnicotinate is classified as a skin irritant, eye irritant, and may cause respiratory irritation . Safety measures include avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, and ensuring adequate ventilation .

properties

IUPAC Name

methyl 4-methylpyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2/c1-6-3-4-9-5-7(6)8(10)11-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEXPJABJVHEOCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NC=C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80446705
Record name methyl 4-methylnicotinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80446705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-methylnicotinate

CAS RN

33402-75-4
Record name methyl 4-methylnicotinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80446705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 4-methylnicotinic acid (2.00 g, 14.6 mmol) and concentrated H2SO4 (4.66 mL, 87.6 mmol) in MeOH (50 mL) was heated at about 60° C. for about 16 h. The reaction was concentrated under reduced pressure then partitioned with EtOAc (150 mL) and saturated aqueous NaHCO3 (200 mL). The organic layer was dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure to a constant weight to afford methyl 4-methylnicotinate as a clear liquid (2.30 g, 94%): LC/MS (Table 2, Method a) Rt=1.67 min; MS m/z: 152 (M+H)+.
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
4.66 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

In a nitrogen atmosphere, 6.89 g of potassium carbonate and 4.6 mL of methyl iodide were added in that order to N,N-dimethylformamide (100 mL) solution of 6.86 g of 4-methylnicotinic acid, and stirred at room temperature for 3 hours. The solvent was evaporated off under reduced pressure, then aqueous sodium hydrogencarbonate solution was added to the residue and extracted with chloroform. The chloroform layer was washed with saturated saline water, and dried with anhydrous sodium sulfate. The solvent was evaporated off under reduced pressure, and the residue was separated and purified through silica gel column chromatography (hexane/ethyl acetate=50/50) to obtain 2.52 g of the entitled compound as a yellow oily substance.
Quantity
6.89 g
Type
reactant
Reaction Step One
Quantity
4.6 mL
Type
reactant
Reaction Step One
Quantity
6.86 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Methyl 4-methylnicotinate
Reactant of Route 2
Reactant of Route 2
Methyl 4-methylnicotinate
Reactant of Route 3
Reactant of Route 3
Methyl 4-methylnicotinate
Reactant of Route 4
Reactant of Route 4
Methyl 4-methylnicotinate
Reactant of Route 5
Reactant of Route 5
Methyl 4-methylnicotinate
Reactant of Route 6
Reactant of Route 6
Methyl 4-methylnicotinate

Citations

For This Compound
23
Citations
T Toyoda, S Muraki, T Yoshida - Agricultural and Biological …, 1978 - academic.oup.com
… In addition to the nicotinates described above, another nicotinate was tentatively identified to be methyl 4-methylnicotinate (10) from the mass spectrum (Fig. 5). Finally, the distributions …
Number of citations: 17 academic.oup.com
JI Seeman, HV Secor, CG Chavdarian… - The Journal of …, 1981 - ACS Publications
The stereoselectivity of iodomethylation of nicotine and seven nicotine analogues having pyridine alkyl groups was determined by using 13C NMR. Alkylation at the pyridine (N) and at …
Number of citations: 39 pubs.acs.org
A Anne, J Moiroux - Canadian journal of chemistry, 1995 - cdnsciencepub.com
… Compound 1 activated by reaction with phenyl chloroformate was converted into its corresponding methyl 4-methylnicotinate according to a very convenient two-step procedure …
Number of citations: 12 cdnsciencepub.com
E Wenkert, PW Sprague, RL Webb - The Journal of Organic …, 1973 - ACS Publications
… Base-catalyzed condensation of methyl oxalate with methyl 4-methylnicotinate (7a)9 yielded the enolate salt of the keto diester 7b, whose neutralization gave lactone 8. …
Number of citations: 33 pubs.acs.org
FJ Villani, EA Wefer, TA Mann, J Mayer… - Journal of …, 1972 - Wiley Online Library
… A solution of potassium t-butoxide (3.36 g., 0.03 mole) in DMF (20 ml.) was added dropwise at -40 to a mixture of methyl 4-methylnicotinate (10) (2.26 g., 0.015 mole) and benzaldehyde (…
Number of citations: 16 onlinelibrary.wiley.com
TE Catka, E Leete - The Journal of Organic Chemistry, 1978 - ACS Publications
The bridged nicotine 10, a pyridoindolizidine, has beenprepared by reduction of the tricyclic lactam 9, which was obtained by cyclization of the amino acid 8. This compound was …
Number of citations: 37 pubs.acs.org
E Wenkert, CJ Chang, HPS Chawla… - Journal of the …, 1976 - ACS Publications
… A similar two-step reaction sequence on salts lb and lc, prepared by the N-alkylation of methyl 6-methylnicotinate7 and methyl 4-methylnicotinate,8 respectively, with tryptophyl bromide, …
Number of citations: 245 pubs.acs.org
J Rahil, P Haake - The Journal of Organic Chemistry, 1981 - ACS Publications
The alkaline hydrolysis of the sterically hindered phosphinate ester, methyl diisopropylphosphinate, has been studied in water. At 100 C, the rate constant is 5.3 X 10~ 6 M'1 s'1, AS*= -…
Number of citations: 16 pubs.acs.org
BN Ravi, DJ Faulkner - The Journal of Organic Chemistry, 1978 - ACS Publications
… Chem., 25, 560 (1960), obtained 4methylpyridine-3-aldehyde from methyl 4-methylnicotinate. (17) Prepared in 66% yield from propynal and methyl 3-aminocrotonate according to the …
Number of citations: 62 pubs.acs.org
AG Yaremenko, DM Volochnyuk, VV Shelyakin… - Tetrahedron, 2013 - Elsevier
An approach to the synthesis of all possible tetrahydropyrido[d]pyridazinones has been developed. The method relies on the catalytic hydrogenation of the corresponding aromatic …
Number of citations: 10 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.